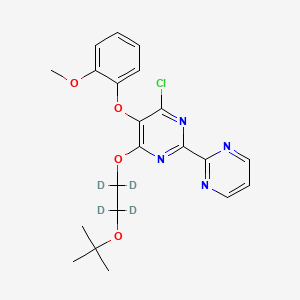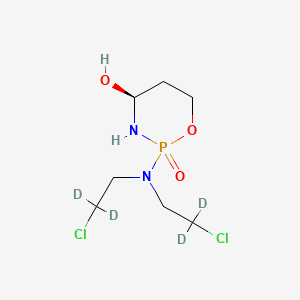
(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,S)-4-Hydroxy Cyclophosphamide-d4 is a deuterated form of 4-Hydroxy Cyclophosphamide, a metabolite of the chemotherapeutic agent cyclophosphamide. This compound is used in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves the deuteration of cyclophosphamide. The process typically includes the following steps:
Deuteration of Cyclophosphamide: Cyclophosphamide is reacted with deuterated reagents to replace hydrogen atoms with deuterium.
Oxidation: The deuterated cyclophosphamide is then oxidized to form (R,S)-4-Hydroxy Cyclophosphamide-d4.
Industrial Production Methods
Industrial production of (R,S)-4-Hydroxy Cyclophosphamide-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of cyclophosphamide are subjected to deuteration.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
(R,S)-4-Hydroxy Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to active metabolites.
Reduction: Formation of less active or inactive metabolites.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include different metabolites of cyclophosphamide, which are studied for their pharmacological effects.
科学的研究の応用
(R,S)-4-Hydroxy Cyclophosphamide-d4 is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of deuterated compounds.
Biology: Investigating the metabolic pathways of cyclophosphamide.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of cyclophosphamide.
Industry: Developing new chemotherapeutic agents and improving existing ones.
作用機序
(R,S)-4-Hydroxy Cyclophosphamide-d4 exerts its effects through the following mechanisms:
Alkylation: The compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Molecular Targets: Targets include DNA and various enzymes involved in DNA repair.
Pathways Involved: The compound is metabolized by liver enzymes, leading to the formation of active metabolites that exert cytotoxic effects on cancer cells.
類似化合物との比較
Similar Compounds
Cyclophosphamide: The parent compound, widely used in chemotherapy.
Ifosfamide: A structural analog of cyclophosphamide with similar pharmacological properties.
Trofosfamide: Another analog with distinct metabolic pathways.
Uniqueness
(R,S)-4-Hydroxy Cyclophosphamide-d4 is unique due to its deuterated nature, which provides insights into the metabolic and pharmacokinetic properties of cyclophosphamide. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in the body.
特性
分子式 |
C7H15Cl2N2O3P |
|---|---|
分子量 |
281.11 g/mol |
IUPAC名 |
(4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15?/m0/s1/i2D2,3D2 |
InChIキー |
RANONBLIHMVXAJ-ZXPXFMFTSA-N |
異性体SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)N[C@H](CCO1)O)Cl |
正規SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


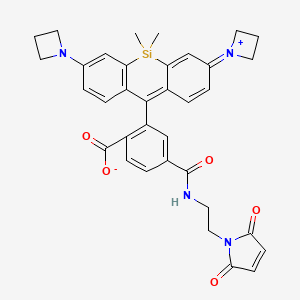
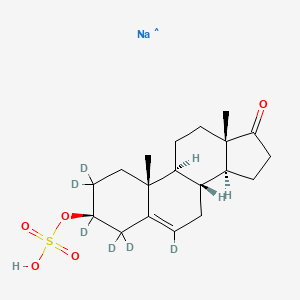
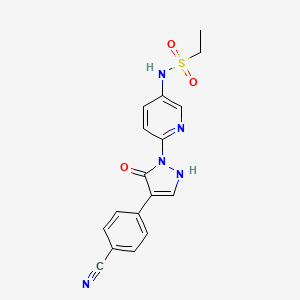
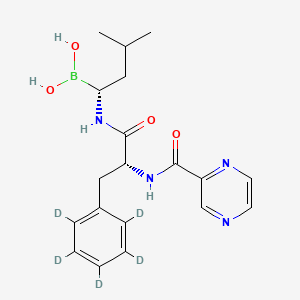

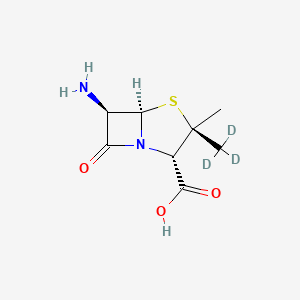
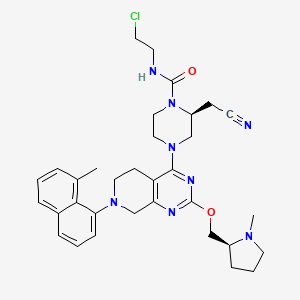
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
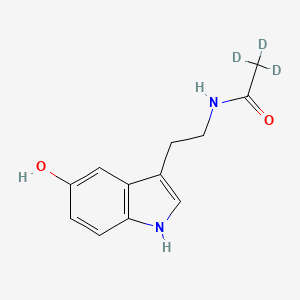
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
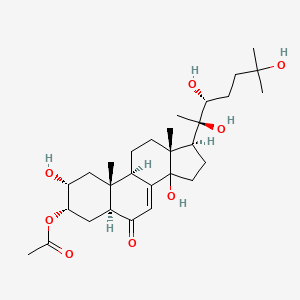
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
